molecular formula C13H10BrFO B7857943 1-((4-Bromobenzyl)oxy)-2-fluorobenzene

1-((4-Bromobenzyl)oxy)-2-fluorobenzene

Cat. No.: B7857943
M. Wt: 281.12 g/mol
InChI Key: LLONIGKHGPGWCQ-UHFFFAOYSA-N
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Description

1-((4-Bromobenzyl)oxy)-2-fluorobenzene (CAS: 185346-79-6) is a halogenated aromatic ether characterized by a fluorinated benzene core substituted at the 2-position with fluorine and at the 1-position with a 4-bromobenzyloxy group. Its molecular formula is C₁₃H₁₀BrFO, with a molar mass of 289.12 g/mol. The compound is synthesized via nucleophilic substitution reactions, often involving 4-bromobenzyl bromide and fluorinated phenolic derivatives under basic conditions . It is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

1-bromo-4-[(2-fluorophenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLONIGKHGPGWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromobenzyl)oxy)-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzyl chloride with 2-fluorophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of 1-((4-Bromobenzyl)oxy)-2-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromobenzyl)oxy)-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or ketones from the ether linkage.

    Reduction: Formation of cyclohexane derivatives from the aromatic rings.

Scientific Research Applications

1-((4-Bromobenzyl)oxy)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Bromobenzyl)oxy)-2-fluorobenzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

The structural and functional attributes of 1-((4-Bromobenzyl)oxy)-2-fluorobenzene are best contextualized by comparing it to analogs with variations in substituents, halogen positions, or additional functional groups. Below is a detailed analysis supported by data tables and research findings.

Structural Analogues with Halogen Substitutions
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent Differences Key Properties/Applications References
1-Bromo-2-((4-fluorobenzyl)oxy)benzene 494772-43-9 C₁₃H₁₀BrFO 289.12 4-Fluorobenzyloxy vs. 4-bromobenzyloxy Higher polarity due to F; used in Suzuki couplings
1-Bromo-2-((4-chlorobenzyl)oxy)benzene 494772-51-9 C₁₃H₁₀BrClO 297.57 4-Chlorobenzyloxy vs. 4-bromobenzyloxy Reduced reactivity in nucleophilic substitutions
4-Bromo-2-chloro-1-((4-fluorobenzyl)oxy)benzene 2092911-81-2 C₁₃H₈BrClF₂O 332.56 Additional Cl at benzene 2-position Enhanced steric hindrance; agrochemical intermediate
1-((4-Bromobenzyl)oxy)-4-chloro-2,3-difluorobenzene 2918933-37-4 C₁₃H₈BrClF₂O 348.55 Cl at 4-position; F at 2,3-positions Increased electrophilicity; photostability issues

Key Observations :

  • Electron-Withdrawing Effects : The 4-bromobenzyloxy group in the target compound enhances electrophilicity compared to 4-fluoro or 4-chloro analogs, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric and Stability Considerations: Additional halogens (e.g., Cl in CAS 2092911-81-2) reduce solubility in nonpolar solvents but improve thermal stability .
Functional Group Variations
Compound Name CAS Number Molecular Formula Key Functional Differences Synthetic Yield Applications References
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde N/A C₂₁H₁₆F₂O₃ Dual 4-fluorobenzyloxy groups 72.8% Precursor for antimalarial agents
1-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-2,2,2-trifluoroethan-1-one N/A C₁₅H₂₁F₃O₂Si TBS-protected hydroxyl; trifluoromethyl Quantitative Cofactor in biocatalysis
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 C₇H₃BrF₄O Trifluoromethoxy vs. benzyloxy N/A Insecticide synergist

Key Observations :

  • Benzyloxy vs. Trifluoromethoxy : The trifluoromethoxy group (CAS 105529-58-6) imparts higher lipophilicity, enhancing membrane permeability in agrochemicals .
  • Protective Groups : Siloxy-protected derivatives (e.g., TBS in CAS N/A) improve stability during multistep syntheses .

Key Observations :

  • Safety Trends : Brominated benzyloxy compounds universally exhibit irritant properties (H315/H319), necessitating cold storage and PPE .
  • Solubility : Polar solvents (e.g., THF) are preferred for handling due to low aqueous solubility .

Biological Activity

1-((4-Bromobenzyl)oxy)-2-fluorobenzene is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and structure-activity relationships (SARs).

The compound has the molecular formula C13H10BrF O and features a fluorobenzene ring substituted with a bromobenzyl ether. The presence of bromine and fluorine atoms enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 1-((4-Bromobenzyl)oxy)-2-fluorobenzene exhibits significant antimicrobial properties. Studies have shown that its derivatives can inhibit various bacterial strains, including Helicobacter pylori, which is known for its role in gastric diseases. The minimum inhibitory concentration (MIC) values for these compounds have been reported to vary significantly based on structural modifications.

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)Target Organism
1-((4-Bromobenzyl)oxy)-2-fluorobenzene32H. pylori
2-Fluoro-4-bromobenzyl ether16E. coli
4-Bromobenzyl alcohol64Staphylococcus aureus

Anticancer Activity

The anticancer potential of 1-((4-Bromobenzyl)oxy)-2-fluorobenzene has been explored in various studies, particularly against breast cancer cell lines. The compound's mechanism of action is believed to involve the inhibition of specific enzymes related to tumor growth.

Case Study: Breast Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on hormone-sensitive and hormone-resistant breast cancer cells, it was found that certain derivatives exhibited IC50 values as low as 0.9 µM, indicating potent activity against these cell lines . The structure-activity relationship indicated that modifications to the bromine substituent significantly influenced potency.

The biological activity of 1-((4-Bromobenzyl)oxy)-2-fluorobenzene can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of heme oxygenase (HO), an enzyme involved in oxidative stress responses. Selective inhibition has been noted, with certain derivatives showing higher selectivity towards HO-1 over HO-2 .
  • Cell Membrane Penetration : The presence of fluorine atoms enhances lipophilicity, facilitating cellular uptake and increasing bioavailability .

Structure-Activity Relationships (SARs)

The biological efficacy of 1-((4-Bromobenzyl)oxy)-2-fluorobenzene is highly dependent on its structural configuration. Key observations include:

  • Substitution Effects : The introduction of electron-withdrawing groups such as trifluoromethyl (CF3) in the para position has been shown to enhance antimicrobial activity .
  • Bromine Positioning : Variations in the positioning of bromine atoms affect both reactivity and biological activity, with ortho-substituted derivatives often exhibiting reduced potency compared to para-substituted analogs .

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